Furaltadone-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaltadone-D5 is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes deuterium-labeled oxazolidinone and morpholine moieties, as well as a nitrofuran group. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
Biochemical Analysis
Biochemical Properties
Furaltadone-D5 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Cellular Effects
Furaltadone has been tested on various cell lines, including HEp-2, Caco-2, and V79, with toxicity endpoints such as cell viability and growth, colony-forming ability, LDH release, and O2 consumption
Molecular Mechanism
Nitrofurans, the family of antibiotics to which Furaltadone belongs, are known to inhibit several cellular processes in bacteria
Temporal Effects in Laboratory Settings
It is known that the analysis of nitrofurans, including Furaltadone, can be time-consuming due to the need for overnight derivatisation and double liquid–liquid extraction
Dosage Effects in Animal Models
It is known that Furaltadone has been detected in animal tissues, indicating its use in animal cultivation
Metabolic Pathways
It is known that Furaltadone is extensively and rapidly metabolized, making it difficult to detect in animal tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone-D5 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Addition of the Nitrofuranyl Group: The nitrofuran group is added through a condensation reaction with a nitrofuran aldehyde, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furaltadone-D5 undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of nitroso and nitro derivatives.
Reduction: The nitrofuran group can also be reduced to form amino derivatives.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
Furaltadone-D5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving isotopic labeling and tracing to investigate metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Furaltadone-D5 involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Furaltadone-D5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Additionally, the presence of the nitrofuran group provides it with potential antimicrobial properties, distinguishing it from other oxazolidinones.
Properties
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-JDUWRFKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-64-7 |
Source
|
Record name | 1015855-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.